![molecular formula C19H21N5O3S B2492982 2-((6,8-dimetil-5,7-dioxo-2-propil-5,6,7,8-tetrahidropirimidin[4,5-d]pirimidin-4-il)tio)-N-fenilacetamida CAS No. 852170-82-2](/img/structure/B2492982.png)
2-((6,8-dimetil-5,7-dioxo-2-propil-5,6,7,8-tetrahidropirimidin[4,5-d]pirimidin-4-il)tio)-N-fenilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic compound with a pyrimido[4,5-d]pyrimidin-4-yl core structure
Aplicaciones Científicas De Investigación
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its biological activity, including antimicrobial and antiviral properties.
Medicine: : Investigated for its potential therapeutic effects in treating diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of a pyrimidinone derivative The initial step may include the reaction of a suitable precursor with a thiol-containing compound to introduce the thio group
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: : The phenylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced derivatives with fewer oxygen atoms.
Substitution: : Substituted phenylacetamide derivatives.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the pyrimido[4,5-d]pyrimidin-4-yl core and the thioacetamide group
List of Similar Compounds
Pyrimidinone derivatives
Thioacetamide derivatives
Other heterocyclic compounds with similar core structures
Propiedades
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-4-8-13-21-16-15(18(26)24(3)19(27)23(16)2)17(22-13)28-11-14(25)20-12-9-6-5-7-10-12/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIKKANWABKAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
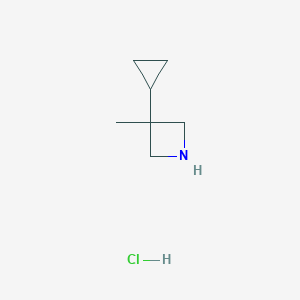
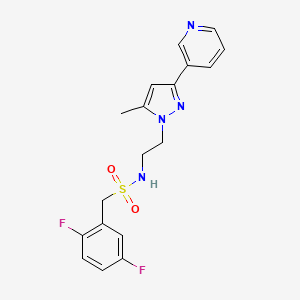
![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)
![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)
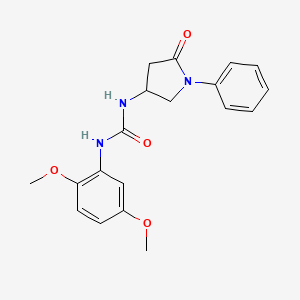
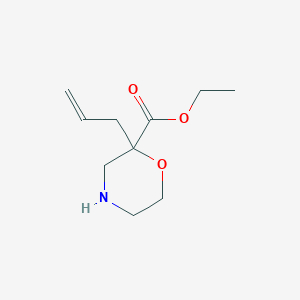
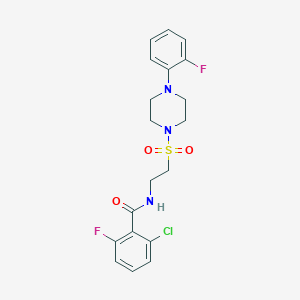
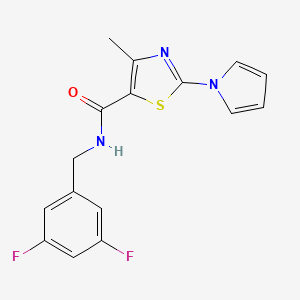
![Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2492911.png)
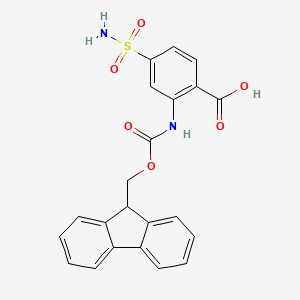
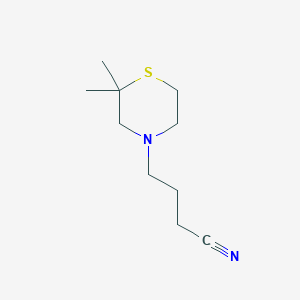
![6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B2492916.png)
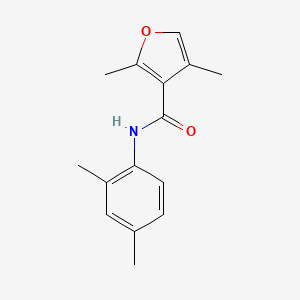
![N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2492919.png)
